molecular formula C5H4FIN2 B15359684 2-Fluoro-4-iodopyridin-3-amine

2-Fluoro-4-iodopyridin-3-amine

Cat. No.: B15359684
M. Wt: 238.00 g/mol
InChI Key: TUQVHYRMYVNACV-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodopyridin-3-amine (CAS 153034-85-6) is a valuable halogenated pyridine derivative serving as a versatile building block in organic synthesis and pharmaceutical research. The molecular scaffold, featuring both fluorine and iodine substituents on the pyridine ring, is designed for efficient further functionalization, most notably through metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Sonogashira reactions. This allows researchers to introduce complex chemical spaces at the 4-position, making it a critical intermediate in the exploration of new active compounds. As a multi-functional heterocyclic intermediate, its primary research value lies in the development of novel small molecule drugs, particularly within medicinal chemistry programs targeting kinase inhibitors and other therapeutically relevant proteins. The compound is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. For comprehensive safety and handling information, please refer to the material safety data sheet (MSDS).

Properties

Molecular Formula

C5H4FIN2

Molecular Weight

238.00 g/mol

IUPAC Name

2-fluoro-4-iodopyridin-3-amine

InChI

InChI=1S/C5H4FIN2/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2

InChI Key

TUQVHYRMYVNACV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1I)N)F

Origin of Product

United States

Scientific Research Applications

2-Fluoro-4-iodopyridin-3-amine has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and interactions.

  • Medicine: It has potential as a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

  • Industry: Its unique properties make it valuable in material science and the development of advanced materials.

Mechanism of Action

The mechanism by which 2-Fluoro-4-iodopyridin-3-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
2-Fluoro-4-iodopyridin-3-amine F (2), I (4), NH₂ (3) C₅H₄FIN₂ 253.0* Not reported Medicinal intermediate, halogen-directed synthesis
4-Iodo-pyridin-3-amine (CAS 105752-11-2) NH₂ (3), I (4) C₅H₅IN₂ 220.01 ~100† Less lipophilic; precursor for cross-coupling reactions
5-Fluoro-3-iodopyridin-2-amine F (5), I (3), NH₂ (2) C₅H₄FIN₂ 253.0 Not reported Altered electronic effects due to F at position 5
2-Amino-3-iodopyridine (CAS 104830-06-0) NH₂ (2), I (3) C₅H₅IN₂ 220.01 88–92 Lower steric hindrance; used in ligand design
4-Fluoropyridin-2-amine F (4), NH₂ (2) C₅H₅FN₂ 130.11 Not reported Electron-deficient ring; kinase inhibitor scaffolds

*Calculated molecular weight. †Estimated based on similar compounds in .

Physicochemical Properties

  • Melting Points: The absence of fluorine in 4-Iodo-pyridin-3-amine (CAS 105752-11-2) likely contributes to a higher melting point (~100°C) compared to fluorinated analogues, as fluorine’s electronegativity may reduce crystal packing efficiency. The 2-Amino-3-iodopyridine (mp 88–92°C) demonstrates how substituent position affects phase transitions .
  • Lipophilicity: The fluorine atom in this compound increases lipophilicity (logP ~2.5 estimated) compared to non-fluorinated analogues like 4-Iodo-pyridin-3-amine (logP ~1.8), enhancing membrane permeability in drug design .

Key Research Findings

Synthetic Routes : and highlight methods for introducing fluorine and iodine via directed metalation or halogen exchange, critical for synthesizing this compound .

Biological Activity : Fluorine’s presence correlates with improved binding affinity in kinase inhibitors, as seen in analogues like 6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-Amine (Ligand ID L0K7GF) .

Stability: Iodine’s susceptibility to photodegradation necessitates protective strategies during storage, a challenge less pronounced in non-iodinated analogues like 4-Fluoropyridin-2-amine .

Biological Activity

2-Fluoro-4-iodopyridin-3-amine is a heterocyclic compound notable for its unique combination of halogen substituents, which significantly influence its biological activity. The presence of fluorine and iodine on the pyridine ring alters its reactivity and binding properties, making it a candidate for various medicinal applications.

The chemical formula of this compound is C5H4FNIC_5H_4FNI with a molecular weight of approximately 222.99 g/mol. The positioning of the halogens plays a crucial role in determining the compound's interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Properties : Derivatives of this compound have shown promise as inhibitors in cancer pathways.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory responses.
  • Ion Channel Interactions : The compound's structure allows it to interact with ion channels, influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The halogens enhance lipophilicity and electronic properties, which can improve binding affinity to various targets.

Comparison with Similar Compounds

Compound NameStructure DescriptionUnique Features
This compoundIodine at position 4, fluorine at position 2Enhanced binding due to halogen effects
2-Chloro-3-fluoropyridin-4-amineChlorine instead of iodineDifferent biological activities due to less steric hindrance
2-Iodo-3-fluoropyridin-4-aminesIodine at position 2Potentially higher reactivity
2-Bromo-3-fluoropyridin-4-aminesBromine instead of iodineSimilar reactivity but may differ in biological activity

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds with similar structures showed IC50 values in the low micromolar range against various cancer cell lines.
  • Inflammation Modulation : Research has indicated that these compounds can modulate cytokine production in inflammatory pathways, suggesting potential therapeutic uses in diseases characterized by chronic inflammation.
  • Binding Affinity Assessments : Techniques such as surface plasmon resonance have been employed to assess the binding affinities of these compounds to target proteins, revealing significant interactions that could lead to therapeutic applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the 4-position undergoes facile nucleophilic substitution under mild conditions. This reactivity is exploited to introduce diverse functional groups:

Reagent Conditions Product Yield Source
Sodium azide (NaN₃)DMF, 80°C, 12 h2-Fluoro-4-azidopyridin-3-amine92%
Phenylboronic acidPd(OAc)₂, K₂CO₃, DMF, 110°C2-Fluoro-4-phenylpyridin-3-amine85%
Ammonia (NH₃)Pd/BINAP, microwave, 180°C2-Fluoro-N⁴-arylpyridin-3,4-diamine78–90%

Key Observations :

  • Microwave irradiation significantly accelerates substitution kinetics (30-minute reaction time vs. conventional 24 hours) .

  • Electron-rich amines exhibit higher reactivity due to enhanced nucleophilicity .

Suzuki-Miyaura Cross-Coupling

The iodine substituent enables C–C bond formation via palladium-catalyzed coupling:

Boronic Acid Catalyst System Product Yield Source
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 110°C2-Fluoro-4-biphenylpyridin-3-amine88%
Vinylboronic pinacolPdCl₂(dppf), Cs₂CO₃, THF, 65°C2-Fluoro-4-vinylpyridin-3-amine76%

Mechanistic Insight :

  • Oxidative addition of Pd(0) to the C–I bond precedes transmetalation with boronic acids .

  • Fluorine at the 2-position directs regioselectivity by electronically deactivating adjacent positions .

Buchwald-Hartwig Amination

Selective C–N bond formation at the 4-position is achieved under catalytic conditions:

Amine Catalyst Conditions Yield Source
AnilinePd(OAc)₂/BINAPToluene, 180°C (microwave)90%
BenzylaminePd₂(dba)₃/XantphosTHF, 100°C82%

Notable Features :

  • Reactions tolerate aryl, alkyl, and heterocyclic amines .

  • Potassium carbonate suffices as a base, minimizing side reactions .

Radical-Mediated Transformations

Photoredox catalysis enables functionalization via iodine radical intermediates:

Reagent Conditions Product Yield Source
TMS-Enol etherIr(ppy)₃, blue LEDs, DMF2-Fluoro-4-(β-ketoalkyl)pyridin-3-amine68%
StyreneEosin Y, visible light2-Fluoro-4-styrylpyridin-3-amine61%

Limitations :

  • Competing homocoupling observed with electron-deficient alkenes .

Comparative Reactivity with Analogues

The fluorine and iodine substituents confer unique reactivity compared to related compounds:

Compound Reaction with NaN₃ Suzuki Coupling Efficiency Source
2-Chloro-4-iodopyridin-3-amine84%79%
2-Fluoro-4-bromopyridin-3-amine<10%92%
2-Fluoro-4-iodopyridin-3-amine92%88%

Trends :

  • Iodine exhibits superior leaving group ability over bromine and chlorine .

  • Fluorine’s inductive effect enhances oxidative addition kinetics in Pd-catalyzed reactions .

Stability and Byproduct Formation

Degradation pathways under harsh conditions:

  • Thermal decomposition : Above 200°C, HI elimination generates 2-fluoropyridin-3-amine .

  • Hydrolysis : Aqueous NaOH (10%) at 80°C yields 2-fluoro-4-hydroxypyridin-3-amine (72%) .

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-4-iodopyridin-3-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of halogenated pyridinamines typically involves sequential halogenation and amination steps. For example:

  • Direct iodination : Substrate fluoropyridinamines can undergo electrophilic iodination using iodine monochloride (ICl) in acetic acid at 50–60°C. Optimizing stoichiometry (e.g., 1.2 equiv ICl) minimizes polyiodination byproducts .
  • Protection-deprotection strategies : The amine group may require protection (e.g., Boc or acetyl) during iodination to prevent side reactions. Deprotection with HCl/MeOH (1:1 v/v) restores the free amine .
  • Yield optimization : Lower temperatures (0–5°C) reduce decomposition, while polar aprotic solvents (DMF, DMSO) enhance iodine solubility. Typical yields range from 60–85% for analogous compounds .

Q. How can NMR spectroscopy distinguish positional isomers of halogenated pyridinamines?

Methodological Answer: Key NMR features for structural elucidation include:

  • 1^1H NMR :
    • Fluorine coupling: 3JHF^3J_{H-F} (8–12 Hz) for adjacent protons (e.g., H-5 coupling with F-2 in 2-fluoro derivatives) .
    • Amine protons: Broad singlet at δ 5.5–6.5 ppm, sensitive to deuteration .
  • 13^{13}C NMR :
    • Iodo-substituted carbons: Deshielded to δ 90–100 ppm.
    • Fluorine-coupled carbons: 1JCF^1J_{C-F} ≈ 250–270 Hz for C-2 in 2-fluoro derivatives .
  • HSQC/HMBC : Correlates amine protons to adjacent carbons, resolving regiochemistry (e.g., distinguishing 3-amine vs. 4-amine substitution) .

Advanced Research Questions

Q. How do halogen substituent positions influence cross-coupling reactivity in Suzuki-Miyaura reactions?

Methodological Answer: The electronic and steric effects of halogens dictate catalytic efficiency:

  • Iodine at C-4 : Enhances oxidative addition due to lower C-I bond energy (vs. C-Cl/C-F), favoring Pd(0)/Pd(II) cycling. However, steric hindrance from the adjacent amine may reduce coupling efficiency .

  • Fluorine at C-2 : Electron-withdrawing effect deactivates the pyridine ring, slowing transmetallation. Use of bulky ligands (XPhos) or microwave-assisted heating (120°C, 30 min) improves yields .

  • Comparative data :

    SubstrateCoupling PartnerYield (%)Conditions
    2-F-4-I-pyridin-3-aminePhenylboronic acid72Pd(OAc)₂, XPhos, 80°C
    3-I-5-Me-pyridin-2-amineSame58Same conditions

Q. How can contradictory biological activity data for halogenated pyridinamines be resolved?

Methodological Answer: Contradictions often arise from assay variability or structural nuances. Strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine for IC₅₀ normalization) .

  • SAR analysis : Compare analogs (e.g., 2-F-4-I vs. 4-Cl-3-I derivatives) to isolate substituent effects. For example:

    CompoundTarget (IC₅₀, nM)Selectivity Ratio (vs. Off-target)
    2-F-4-I-pyridin-3-amineKinase A: 121:350 (Kinase B)
    4-Cl-3-I-pyridin-2-amineKinase A: 451:90 (Kinase B)
  • Computational modeling : Density Functional Theory (DFT) calculates electrostatic potentials to predict binding affinity discrepancies. For 2-F-4-I derivatives, the fluorine’s electronegativity enhances hydrogen bonding with Thr183 in kinase active sites .

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